molecular formula C4H7FN2O3 B13415908 2-Fluoroethyl N-methyl-N-nitrosocarbamate CAS No. 63982-15-0

2-Fluoroethyl N-methyl-N-nitrosocarbamate

Cat. No.: B13415908
CAS No.: 63982-15-0
M. Wt: 150.11 g/mol
InChI Key: XSUXEMCQFPVLQR-UHFFFAOYSA-N
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Description

While specific studies on 2-Fluoroethyl N-methyl-N-nitrosocarbamate are not readily found in the existing literature, its structural components suggest a potential role as a synthetic intermediate or a biologically active agent, analogous to other well-researched compounds.

N-nitrosocarbamates are a subclass of N-nitroso compounds characterized by a nitroso group (N=O) attached to the nitrogen atom of a carbamate (B1207046). This functional group imparts a unique reactivity to these molecules. They are often considered as a class of N-nitroso compounds distinct from the more widely known N-nitrosamines. acs.org

The research significance of N-nitrosocarbamates stems from several areas:

Synthetic Intermediates: Activated N-nitrosocarbamates serve as valuable reagents in organic synthesis. For instance, they have been employed in the regioselective synthesis of N-nitrosoureas, a class of compounds with notable anticancer properties. acs.org

Precursors to Diazonium Ions: Under certain conditions, N-nitrosocarbamates can decompose to form diazonium ions, which are highly reactive species capable of alkylating nucleophiles such as DNA. This property is central to the biological activity of some related compounds.

Chemical Probes: The reactivity of N-nitrosocarbamates allows them to be used as chemical probes to study various biological and chemical processes.

The stability of N-nitrosocarbamates can be influenced by factors such as pH. For example, N-nitroso-N-methylurethane is known to be unstable, with its decomposition being pH-dependent. nih.gov

The rationale for investigating a specific compound like this compound can be inferred from research on structurally similar molecules. The key structural features of this compound are the N-methyl-N-nitrosocarbamate group and the 2-fluoroethyl group.

The N-methyl-N-nitrosocarbamate Moiety: The presence of the N-methyl-N-nitroso group is a common feature in a number of biologically active compounds, including some N-methyl antitumour agents. nih.gov Compounds like N-methyl-N-nitrosourea are known alkylating agents that can methylate nucleic acids. nih.gov This alkylating ability is a key mechanism of action for many anticancer drugs. oncohemakey.com

The 2-Fluoroethyl Group: In medicinal chemistry, the replacement of a hydrogen atom with fluorine is a common strategy to modulate a molecule's properties. The 2-fluoroethyl group is of particular interest as a bioisosteric replacement for the 2-chloroethyl group found in many established chemotherapeutic agents, such as the nitrosoureas carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU). nih.govnih.govinchem.org The substitution of chlorine with fluorine can alter a compound's reactivity, metabolic stability, and biological activity. Research on N-(2-fluoroethyl)-N-nitrosoureas has shown that these compounds exhibit significant anticancer activity, comparable to their chloroethyl counterparts. nih.gov

Therefore, the investigation of this compound would likely be driven by its potential to act as a precursor for generating a 2-fluoroethylating agent, which could have applications in cancer research, similar to the established 2-haloethylnitrosoureas.

Given the absence of direct research on this compound, the scope and aims of such research would likely be foundational.

Potential Research Aims:

Synthesis and Characterization: The primary aim would be to develop an efficient synthetic route to this compound and to fully characterize its chemical and physical properties.

Chemical Reactivity Studies: Investigating the stability of the compound under various conditions (e.g., different pH levels) and its reactivity towards nucleophiles would be crucial to understanding its potential as an alkylating agent.

Biological Evaluation: In vitro studies to assess the compound's cytotoxicity against various cancer cell lines would be a logical step to explore its potential as an anticancer agent.

Mechanism of Action Studies: Should the compound exhibit biological activity, further research would focus on elucidating its mechanism of action, such as its ability to alkylate DNA.

The following table provides a comparative overview of related compounds, which could serve as a basis for contextualizing future research on this compound.

Compound NameClassKey Research Finding
N-Methyl-N-nitrosoureaN-NitrosoureaActs as a methylating agent, forming various DNA adducts. nih.gov
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)N-NitrosoureaA clinically used anticancer drug that functions as a DNA cross-linking agent. nih.gov
N-(2-Fluoroethyl)-N-nitrosoureasN-NitrosoureaExhibit significant anticancer activity, comparable to their chloroethyl analogs. nih.gov
2-nitrophenyl (2-fluoroethyl)nitrosocarbamateN-NitrosocarbamateUsed as a synthetic intermediate for the preparation of water-soluble (2-fluoroethyl)nitrosoureas. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63982-15-0

Molecular Formula

C4H7FN2O3

Molecular Weight

150.11 g/mol

IUPAC Name

2-fluoroethyl N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C4H7FN2O3/c1-7(6-9)4(8)10-3-2-5/h2-3H2,1H3

InChI Key

XSUXEMCQFPVLQR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCCF)N=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Fluoroethyl N Methyl N Nitrosocarbamate

Established Synthetic Routes to 2-Fluoroethyl N-methyl-N-nitrosocarbamate

Established methods for the synthesis of compounds related to this compound often rely on the use of activated carbamate (B1207046) intermediates. These precursors facilitate the introduction of the fluoroethyl group and subsequent formation of urea (B33335) and nitrosourea (B86855) derivatives.

Synthesis from Activated Carbamate Intermediates (e.g., 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate)

One of the prominent strategies involves the use of activated carbamates like 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate. This intermediate serves as a valuable reagent for the synthesis of water-soluble (2-fluoroethyl)nitrosoureas. nih.gov The 2-nitrophenyl group acts as a good leaving group, facilitating the reaction with various amino compounds to form the corresponding nitrosoureas. This method has been successfully employed in the synthesis of several derivatives by reacting the activated carbamate with compounds such as 2-aminoethanol, (1α, 2β, 3α)-2-amino-1,3-cyclohexanediol, cis-2-hydroxycyclohexanol, and 2-amino-2-deoxy-D-glucose. nih.gov

Precursor Role of 2,4,5-Trichlorophenyl (2-fluoroethyl)carbamate in Urea Formation

In a related approach, 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate is utilized as a precursor for the formation of ureas, which can then be nitrosated to yield the final nitrosourea products. nih.gov This method is particularly useful for synthesizing water-insoluble derivatives. For instance, this carbamate has been used to prepare the urea precursor for N-(2,6-dioxo-3-piperidinyl)-N'-(2-fluoroethyl)-N'-nitrosourea. nih.gov The trichlorophenyl group enhances the reactivity of the carbamate, enabling the efficient formation of the urea linkage.

Novel Synthetic Approaches and Derivatization Strategies

Development of Efficient and Selective Synthesis Protocols

Modern synthetic protocols are exploring more direct and safer methods for N-nitrosation. One such innovative approach involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for the synthesis of various N-nitroso compounds from secondary amines. This method is characterized by its broad substrate scope, absence of metal and acid catalysts, straightforward isolation procedure, and excellent yields. The stability of acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), as well as sensitive functional groups such as phenols, olefins, and alkynes, is a significant advantage of this methodology.

Another advanced technique that could be adapted for the synthesis of related compounds is the use of continuous flow procedures. For example, a scalable and safe continuous flow method has been developed for the in-line generation of N-nitroso-N-methylurea (MNU), a related N-nitrosourea. rsc.org This process involves the controlled mixing of N-methylurea and a nitrosating agent in a flow reactor, offering enhanced safety and scalability compared to traditional batch methods. rsc.org

Chemical Transformations Leading to Related Nitrosoureas and Other Derivatives

The primary chemical transformation of this compound precursors involves their conversion into a variety of N-(2-fluoroethyl)-N-nitrosoureas. nih.gov These transformations are typically achieved by reacting the activated carbamate intermediate with a suitable amine-containing molecule. The resulting nitrosoureas have been a subject of significant interest in medicinal chemistry.

The table below summarizes the synthesis of various N-(2-fluoroethyl)-N-nitrosoureas from the activated carbamate precursor, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate. nih.gov

ReactantResulting Nitrosourea Derivative
2-AminoethanolN-(2-hydroxyethyl)-N'-(2-fluoroethyl)-N'-nitrosourea
(1α, 2β, 3α)-2-Amino-1,3-cyclohexanediolN-((1α, 2β, 3α)-2,3-dihydroxycyclohexyl)-N'-(2-fluoroethyl)-N'-nitrosourea
cis-2-HydroxycyclohexanolN-(cis-2-hydroxycyclohexyl)-N'-(2-fluoroethyl)-N'-nitrosourea
2-Amino-2-deoxy-D-glucoseN-(2-deoxy-D-glucopyranos-2-yl)-N'-(2-fluoroethyl)-N'-nitrosourea

In an alternative derivatization strategy, 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate is used to prepare a urea intermediate, which is subsequently nitrosated. An example of this is the synthesis of N-(2,6-dioxo-3-piperidinyl)-N'-(2-fluoroethyl)-N'-nitrosourea. nih.gov This two-step approach allows for the synthesis of more complex and essentially water-insoluble nitrosourea derivatives.

Mechanistic Investigations of Reactivity and Decomposition Pathways

Reaction Mechanisms of 2-Fluoroethyl N-methyl-N-nitrosocarbamate and Related Compounds

The biological and chemical effects of N-nitrosocarbamates stem from their ability to act as alkylating agents. This reactivity is a direct consequence of their decomposition into highly electrophilic species.

Nucleophilic Attack and Alkylation Regioselectivity (N- vs. O-alkylation)

The decomposition of N-nitrosocarbamates and related N-nitrosoureas generates diazonium or carbenium ions, which are potent electrophiles capable of alkylating nucleophilic sites on molecules like DNA. wikipedia.org The key reactive intermediate is a 2-fluoroethyldiazonium ion, which readily attacks electron-rich centers.

The question of regioselectivity—whether alkylation occurs on a nitrogen or an oxygen atom (N- vs. O-alkylation)—is critical. Studies on the mechanism of action of N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea, a related compound, provide significant insight. It was demonstrated that the initial step in its reaction with DNA involves the attack of the 2-fluoroethyl group on the O^6 position of guanine (B1146940), forming O^6-(2-fluoroethyl)guanine. nih.gov This indicates a preference for O-alkylation at this specific, biologically important site. While thermodynamically controlled alkylation of simple carbamates can favor N-alkylation, the reaction of the highly reactive species derived from nitrosoureas with complex nucleophiles like DNA bases shows a preference for O-alkylation at specific sites. nih.govrsc.org The choice between N- and O-alkylation is complex and depends on factors including the nature of the alkylating agent, the nucleophile, and reaction conditions, often explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. researchgate.net

Intramolecular Rearrangements and Concerted Processes

Following the initial alkylation event, intramolecular rearrangements can play a crucial role in the subsequent chemical transformations. In the case of DNA alkylation by 2-haloethylnitrosoureas, the initial O^6-(2-fluoroethyl)guanine adduct is not the final product. nih.gov This intermediate undergoes a critical intramolecular rearrangement where the nitrogen at the N^1 position of the guanine ring attacks the carbon of the fluoroethyl group, displacing the fluorine atom. nih.gov This rearrangement results in the formation of a cyclic intermediate which then hydrolyzes to N^1-(2-hydroxyethyl)guanosine. nih.gov This process is a key step that ultimately leads to the formation of a DNA cross-link between guanine and cytosine, a significant form of DNA damage. nih.gov This two-step process of initial O-alkylation followed by an intramolecular N-alkylation rearrangement highlights the complex, concerted pathways that govern the reactivity of these compounds.

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While general principles of solvent effects on reaction kinetics are well-established, and other N-nitroso compounds have been utilized as chemical probes, this information is not directly applicable to "this compound" without specific experimental data. The provided outline requires detailed research findings and data tables which are not available in the public domain for this particular compound.

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Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Analyses

Spectroscopic analysis is fundamental to elucidating the molecular structure and electronic properties of chemical compounds. For a molecule like 2-Fluoroethyl N-methyl-N-nitrosocarbamate, a combination of techniques would be required for full characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁴N NMR experiments would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-methyl group and the two methylene (B1212753) groups of the 2-fluoroethyl chain. The methyl protons would appear as a singlet. The methylene protons would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the carbon adjacent to the nitrogen (NCH₂) would likely appear as a triplet, further split by the adjacent fluorine. The protons on the carbon bonded to fluorine (FCH₂) would appear as a triplet of doublets.

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the N-methyl carbon, the N-CH₂ carbon, and the F-CH₂ carbon. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (N, O, F). The signal for the carbon attached to fluorine would show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR would display a signal split into a triplet by the adjacent methylene protons.

¹⁴N NMR: The nitrogen NMR could potentially show two signals for the two distinct nitrogen environments (amine and nitroso), though peak broadening is common for quadrupolar nuclei like ¹⁴N.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on general principles and data for similar functional groups, not experimental results.)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
N-CH₃~3.0 - 3.5s~35 - 45
N-CH₂-~3.8 - 4.3t, d~50 - 60
F-CH₂-~4.5 - 5.0t, d~80 - 90 (with ¹JCF)
C=O--~150 - 160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 150.11 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 150. A key fragmentation pathway for N-nitroso compounds is the loss of the nitroso group (•NO), which would lead to a significant peak at M-30 (m/z 120). Other expected fragmentation patterns would involve cleavage of the ethyl fluoro group and the carbamate (B1207046) moiety.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on known fragmentation of N-nitroso compounds.)

m/zProposed Fragment
150[M]⁺
120[M - NO]⁺
103[M - CH₂F]⁺
74[CH₃N(NO)CO]⁺
47[CH₂CH₂F]⁺
30[NO]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found in the region of 1700-1750 cm⁻¹. Another characteristic strong band would be the N-N=O stretch, expected around 1450-1500 cm⁻¹. The C-F stretch would appear as a strong band in the 1000-1100 cm⁻¹ region. C-H stretching and bending vibrations from the methyl and methylene groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The N=O stretching vibration is often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR Intensity
C=OStretch1700 - 1750Strong
N=OStretch1450 - 1500Strong
C-NStretch1200 - 1350Medium-Strong
C-OStretch1100 - 1250Strong
C-FStretch1000 - 1100Strong

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The N-nitroso group (N=O) is a known chromophore. N-nitrosamines and related compounds typically exhibit two absorption bands:

A weak absorption at longer wavelengths (around 330-370 nm) attributed to the n → π* transition of the N=O group.

A strong absorption at shorter wavelengths (around 230-250 nm) due to a π → π* transition.

It is expected that this compound would display a similar UV-Vis absorption profile.

X-ray Crystallography and Solid-State Structural Determinations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformations.

Determination of Molecular Geometry and Conformation

Although no crystal structure has been reported for this compound, studies on other N-nitrosocarbamates have revealed key structural features. Research on compounds like 1-adamantyl N-nitroso-N-(2-trimethylsilyl)ethyl carbamate has shown that the core O=C-N-N=O moiety is nearly planar. This planarity suggests significant delocalization of electrons across these atoms. It is highly probable that this compound would adopt a similar planar conformation in the solid state, which influences its electronic properties and reactivity. The orientation of the 2-fluoroethyl group relative to this plane would be determined by steric and electronic factors to minimize energy.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a variety of intermolecular forces, which are non-covalent interactions between molecules. pressbooks.pub These forces, though weaker than covalent bonds, collectively determine the macroscopic properties of the crystalline solid, such as its melting point and solubility. pressbooks.pub The primary interactions expected to govern the crystal lattice of this compound include dipole-dipole interactions, London dispersion forces, and potentially weak hydrogen bonds involving the fluorine atom.

The N-nitrosocarbamate functional group possesses a significant dipole moment due to the presence of electronegative oxygen and nitrogen atoms. nih.gov This leads to strong dipole-dipole interactions, where molecules align to maximize the attraction between positive and negative partial charges. libretexts.org The C=O and N=O bonds are primary contributors to this molecular dipole.

A summary of the potential intermolecular contacts and their typical distances is presented in the table below, based on studies of related fluorinated and nitroso compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)
Dipole-DipoleC=O, N=N=OC=O, N=N=O2.8 - 3.5
Weak Hydrogen BondC-HF2.2 - 2.9
Weak Hydrogen BondC-HO=C2.3 - 3.2
van der WaalsVariousVarious> 3.0

This table presents generalized data for related compounds, as specific crystallographic data for this compound is not publicly available.

Conformational Landscape Analysis

The conformational landscape of this compound is defined by the rotational barriers around its single bonds. The geometry of the core N-nitrosocarbamate moiety, O–C(=O)–N–N=O, is known to be nearly planar. core.ac.uk X-ray structural studies on similar N-nitrosocarbamates and N-nitrosoureas have confirmed this planarity, which is a key structural feature. core.ac.uk

Computational studies, such as those using Density Functional Theory (DFT), on related N-nitrosocarbamates have shown a preference for an s-E orientation at the N–N bond. core.ac.uk The planarity of the Cα-N-N-O moiety is a result of hindered rotation around the N-N bond, leading to distinct magnetic environments for the substituents on the nitrogen atom. nih.gov

The table below outlines the key dihedral angles that would be central to a detailed conformational analysis.

Dihedral AngleDescriptionExpected Conformation
O=C–N–NDefines the planarity of the carbamate and nitroso groupsClose to 180° (trans) or 0° (cis)
C–N–N=ODescribes the orientation of the nitroso groupTypically planar, s-E or s-Z isomers
F–C–C–NDefines the orientation of the fluoroethyl side chainGauche and anti conformations likely
C–C–N–CH₃Describes the position of the methyl group relative to the ethyl chainStaggered conformations are expected to be lower in energy

This table is illustrative and based on the analysis of similar molecular structures.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations allow for the accurate prediction of various molecular characteristics, providing a foundational understanding of the compound's stability and reactivity. mdpi.com

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can map the distribution of electrons and determine the energies of molecular orbitals.

Electronic Structure and Charge Distribution: Studies on the core N-nitrosocarbamate moiety show it possesses a nearly planar geometry. core.ac.uk The distribution of electron density within the molecule is uneven due to the presence of electronegative oxygen, nitrogen, and fluorine atoms. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactive sites. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.comscribd.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgajchem-a.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org For related N-nitroso compounds, the energy gap between the HOMO of the amine precursor and the LUMO of the nitrosating agent has been shown to correlate with the reactivity in N-nitrosation reactions. nih.gov

Table 1: Frontier Molecular Orbital Concepts

ParameterDefinitionSignificance
HOMOHighest Occupied Molecular Orbital: The outermost orbital containing electrons.Indicates the ability to donate electrons; related to the ionization potential. scribd.comajchem-a.com
LUMOLowest Unoccupied Molecular Orbital: The innermost orbital without electrons.Indicates the ability to accept electrons; related to the electron affinity. scribd.comajchem-a.com
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A key indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. mdpi.comwikipedia.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov Negative regions, often localized over electronegative atoms like oxygen, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. mdpi.comnih.gov For the N-nitrosocarbamate structure, negative potential would be expected around the oxygen atoms of the nitroso and carbonyl groups, indicating sites for electrophilic interaction.

Reactivity Descriptors: Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. ajchem-a.com These descriptors, calculated using DFT, help predict how the molecule will behave in a chemical reaction. mdpi.com

Table 2: Global Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system. ajchem-a.com
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comajchem-a.com
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com
Electronegativity (χ)χ = -μMeasures the power of an atom or group to attract electrons. ajchem-a.com
Electrophilicity Index (ω)ω = μ2 / (2η)Measures the propensity of a species to accept electrons; a good electrophile has a high value. scribd.com

Computational chemistry is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as energy minimization or geometry optimization. ajchem-a.com For N-nitroso compounds, this is particularly important for determining the relative stability of different conformers, such as the s-E and s-Z isomers around the N–N bond. core.ac.uk Theoretical studies have shown that for most N-nitrosocarbamates, the s-E isomer represents the lowest energy minimum. core.ac.uk The spatial arrangement of the nitroso group relative to the carbonyl group can significantly influence the molecule's decomposition pathways. core.ac.uk

Furthermore, DFT calculations can predict key thermodynamic properties, such as the heat of formation, entropy, and Gibbs free energy. ajchem-a.com These values are essential for understanding the stability of the molecule and the energetics of its reactions.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling allows for the detailed investigation of reaction mechanisms, providing insights that can be difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction, identifying intermediates, and characterizing transition states. frontiersin.org

By modeling potential reaction pathways, computational chemistry can predict the most likely mechanism for a given transformation. nih.gov This involves calculating the energy of the system as it progresses from reactants to products. The highest point on this energy profile is the transition state (TS), and the energy required to reach it is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. frontiersin.org

For related N-nitrosourethanes, theoretical analyses have been used to study thermal decomposition mechanisms, which can proceed through a four-membered cyclic transition state. core.ac.uk In the context of the biological activity of other N-nitroso compounds, quantum chemical calculations have been employed to model metabolic activation pathways, such as the formation of reactive diazonium ions, and to calculate the activation barriers for these critical steps. frontiersin.org

Table 3: Concepts in Reaction Pathway Modeling

ConceptDescriptionSignificance in Modeling
Potential Energy SurfaceA multidimensional surface that represents the energy of a molecule as a function of its geometry.Provides a complete map of all possible chemical transformations.
Reaction PathwayThe lowest energy path connecting reactants and products on the potential energy surface.Identifies the most probable mechanism for a reaction. nih.gov
Transition State (TS)The highest energy structure along the reaction pathway.Its structure and energy determine the reaction's activation barrier. frontiersin.org
Energy Barrier (Activation Energy)The energy difference between the reactants and the transition state.Determines the rate of a chemical reaction; lower barriers mean faster reactions. frontiersin.org

When a reaction can yield multiple products, it is described as selective. Computational modeling can explain and predict this selectivity by comparing the energy barriers of the competing reaction pathways. The pathway with the lowest activation energy will be the dominant one, leading to the major product.

For instance, theoretical studies of the N-nitrosourethane anion, a related species, show it is an ambident nucleophile, capable of reacting at either the nitrogen or oxygen atom (N-alkylation vs. O-alkylation). core.ac.uk Computational analysis of the transition states for both pathways can elucidate the factors, such as steric hindrance, that control the regioselectivity of the reaction, explaining why one product is formed preferentially over the other. core.ac.uk

Molecular Mechanics and Dynamics Simulations

X-ray crystallographic analysis and theoretical calculations have been performed on analogous N-nitrosocarbamates, such as N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates. core.ac.uk These studies reveal that the core N-nitrosocarbamate functional group, O–C(=O)–N–N=O, maintains a nearly planar geometry. core.ac.uk This planarity is a key structural feature of these molecules.

Investigations into similar compounds have provided data on bond lengths, bond angles, and torsional angles. The following table presents a selection of experimental and theoretical structural parameters for a related N-nitrosocarbamate, offering a comparative basis for understanding the likely geometry of 2-Fluoroethyl N-methyl-N-nitrosocarbamate.

Table 1: Selected Structural Parameters of an N-Nitrosocarbamate Analog

Parameter Bond/Atoms Experimental Value Theoretical Value
Bond Lengths (Å)
N(1)-N(2) 1.33 Å 1.35 Å
N(2)-O(2) 1.22 Å 1.21 Å
N(1)-C(1) 1.39 Å 1.40 Å
C(1)-O(1) 1.21 Å 1.21 Å
C(1)-O(3) 1.34 Å 1.35 Å
Bond Angles (°)
N(2)-N(1)-C(1) 115.5° 115.1°
O(2)-N(2)-N(1) 113.8° 113.9°
O(1)-C(1)-N(1) 124.6° 124.9°
O(1)-C(1)-O(3) 125.1° 125.0°
N(1)-C(1)-O(3) 110.3° 110.1°
Torsional Angles (°)
O(2)-N(2)-N(1)-C(1) -3.5° -0.1°
N(2)-N(1)-C(1)-O(1) -1.1° 0.8°

Data adapted from a study on a related N-2-(trimethylsilyl)ethyl-N-nitrosocarbamate. core.ac.uk

Theoretical analyses have also shed light on the stability of related compounds, demonstrating that anions of N-nitrosourethanes and their O-alkylated derivatives may undergo thermal decomposition through a concerted, four-membered cyclic transition state. core.ac.uk Such computational studies are crucial for understanding the reactivity and stability of this class of molecules.

Mechanistic Studies of Interactions with Biological Systems Excluding Pharmacological Outcomes

Molecular Interactions with Nucleic Acids

2-Fluoroethyl N-methyl-N-nitrosocarbamate, like other haloethylnitrosoureas, is known to exert its effects through direct chemical modification of nucleic acids. This interaction is a critical aspect of its biological activity.

Mechanisms of DNA Alkylation and Adduct Formation (e.g., O6-Fluoroethylguanine)

The primary mechanism of interaction between this compound and DNA is alkylation. This process involves the transfer of a 2-fluoroethyl group to nucleophilic sites on the DNA bases. A significant and well-studied adduct formed through this process is O6-(2-fluoroethyl)guanine.

The formation of this adduct is a critical initial step in the cascade of events leading to DNA damage. Research has demonstrated that DNA reacted with N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea, a closely related compound, contains O6-(2-fluoroethyl)guanine. This finding confirms that the initial attack of the 2-fluoroethyl group occurs at the O6 position of guanine (B1146940). This reaction is significant as O-alkylations at this position are known to be highly mutagenic and cytotoxic.

The general mechanism of DNA alkylation by nitrosoureas involves the generation of a reactive electrophilic species. While the precise activation of this compound is a subject of ongoing research, it is hypothesized to follow pathways similar to other nitrosoureas, leading to the formation of a fluoroethyldiazonium ion which then readily alkylates DNA.

Elucidation of DNA Crosslinking Pathways

A crucial consequence of the initial DNA alkylation by this compound is the formation of DNA crosslinks. These crosslinks, which can be either interstrand (between the two strands of the DNA double helix) or intrastrand (on the same strand), are particularly detrimental to the cell as they can block DNA replication and transcription.

The pathway to DNA crosslinking is believed to be initiated by the formation of the O6-(2-fluoroethyl)guanine adduct nih.gov. This initial adduct is unstable and can undergo an intramolecular rearrangement. In this rearrangement, the fluorine atom is displaced by the N1 of the same guanine base, forming a cyclic N1,O6-ethenoguanine intermediate. This intermediate is more stable than the initial adduct but is also a precursor to the final crosslink.

The subsequent and final step in the crosslinking pathway involves the reaction of this intermediate with the N3 position of a cytosine residue on the opposing DNA strand. This results in a stable 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane crosslink, which effectively tethers the two strands of DNA together nih.gov. The formation of this specific crosslink has been demonstrated in DNA exposed to 2-haloethylnitrosoureas nih.gov.

Enzyme-Substrate Interactions and Biotransformation Mechanisms

The interaction of this compound with enzymes is a key determinant of its metabolic fate and biological activity. These interactions can either activate or deactivate the compound.

Investigations of Fluoroethyl Analogues as Enzyme Substrates (e.g., Carboxypeptidase G2)

While direct studies on this compound as a substrate for Carboxypeptidase G2 are not extensively documented in publicly available literature, the substrate specificity of this enzyme has been explored for other compounds. Carboxypeptidase G2 is a bacterial enzyme with the ability to hydrolyze the C-terminal glutamate (B1630785) from folic acid and its analogs. Its application in antibody-directed enzyme prodrug therapy (ADEPT) has spurred interest in its substrate range.

The enzyme's active site contains two zinc ions and is known to accommodate a range of substrates, suggesting a degree of flexibility. However, its primary specificity is for glutamate-containing compounds. Whether this compound or its metabolites could act as substrates for Carboxypeptidase G2 remains a topic for further investigation. The structural dissimilarity to the enzyme's natural substrates suggests that it is unlikely to be a primary substrate.

Exploring Potential Biochemical Activation and Deactivation Pathways

The biotransformation of this compound is likely to proceed through pathways common to other nitrosoureas and nitrosamines. These pathways can be broadly categorized into activation and deactivation mechanisms.

Activation Pathways: Biochemical activation is often a prerequisite for the alkylating activity of nitrosoureas. This can occur through enzymatic and non-enzymatic processes. One potential pathway involves hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of unstable intermediates that spontaneously decompose to yield the reactive fluoroethyldiazonium ion.

Deactivation Pathways: Deactivation pathways serve to detoxify the compound and facilitate its excretion. One possible route is denitrosation, which involves the removal of the nitroso group. This process can be catalyzed by various enzymes and can significantly reduce the compound's ability to alkylate DNA. Another potential deactivation mechanism is enzymatic conjugation, for instance with glutathione, which would increase its water solubility and promote its elimination from the body.

Role as Mechanistic Probes in Biomolecular Research

Due to its specific mechanism of action, this compound and related compounds have the potential to be valuable tools in biomolecular research, particularly in the study of DNA repair mechanisms.

The formation of the O6-(2-fluoroethyl)guanine adduct makes this compound a useful probe for investigating the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). MGMT is a crucial enzyme that protects the genome from the mutagenic effects of alkylating agents by removing alkyl groups from the O6 position of guanine.

By introducing a specific and known DNA lesion, researchers can study the kinetics and efficiency of MGMT repair. The subsequent formation of DNA crosslinks in the absence of effective repair provides a measurable endpoint to assess the cellular DNA repair capacity. Therefore, this compound can be employed to investigate the role of MGMT in cellular resistance to alkylating agents and to screen for inhibitors of this important DNA repair protein.

Endogenous Nitrosation Mechanisms and Molecular Markers in Broader N-Nitroso Compound Context

Endogenous formation of N-nitroso compounds (NOCs) is a significant source of exposure to this class of potent carcinogens. dfg.denih.gov This internal synthesis occurs when nitrosating agents, derived from dietary or endogenously produced precursors, react with nitrosatable amines and amides within the body. dfg.detaylorandfrancis.com Understanding the mechanisms of this formation and the resulting molecular markers is crucial for assessing exposure and potential risk.

The process of nitrosation involves the conversion of organic compounds into nitroso derivatives. wikipedia.org This can occur through several pathways within biological systems, primarily influenced by local pH and the presence of specific catalysts. nih.govnih.gov

Mechanisms of Endogenous Nitrosation

Endogenous nitrosation is not confined to a single location but can occur at various sites through distinct mechanisms. nih.gov

Gastric Acid-Catalyzed Nitrosation : The acidic environment of the stomach provides optimal conditions for the chemical reaction between nitrite (B80452) (NO₂⁻) and secondary or tertiary amines. taylorandfrancis.com Ingested nitrate (B79036) (NO₃⁻), found in vegetables and drinking water, can be reduced to nitrite by oral bacteria, which then reacts in the stomach's low pH to form nitrous acid and other nitrosating species. taylorandfrancis.com

Bacterially-Catalyzed Nitrosation : Various bacterial strains, particularly those found in the gastrointestinal tract, can enzymatically catalyze the formation of NOCs. nih.govnih.gov This process can occur at neutral pH, extending the potential sites of endogenous nitrosation beyond the stomach to the intestines and bladder. nih.govtaylorandfrancis.com For instance, bacteria can reduce nitrate to nitrite, which then contributes to the formation of NOCs. taylorandfrancis.com

Macrophage and Inflammation-Mediated Nitrosation : At sites of inflammation, activated immune cells like macrophages produce nitric oxide (NO) via nitric oxide synthase. nih.govnih.gov NO and its derivatives can act as potent nitrosating agents, leading to the formation of NOCs. nih.gov This mechanism links chronic inflammation to an increased risk of carcinogenesis through endogenous NOC production.

MechanismPrimary LocationKey Precursors/CatalystsOptimal pHReference
Acid-CatalyzedStomachNitrite (from dietary nitrate), Secondary/Tertiary AminesAcidic taylorandfrancis.com
Bacterially-CatalyzedIntestines, Oral Cavity, BladderBacterial enzymes, Nitrate, AminesNeutral nih.govnih.gov
Inflammation-MediatedSites of Chronic InflammationActivated Macrophages, Nitric Oxide (NO), ArgininePhysiological nih.govnih.gov

Molecular Markers of N-Nitroso Compound Exposure

To assess endogenous nitrosation and the biological impact of NOC exposure, researchers utilize molecular markers, or biomarkers. These markers can indicate the extent of NOC formation (markers of exposure) or the degree of resulting molecular damage (markers of effect).

Markers of Exposure : The "N-nitrosoproline test" is a well-established method to estimate the body's nitrosation potential. N-nitrosoproline (NPRO) is a non-carcinogenic N-nitroso amino acid formed endogenously and excreted in the urine. nih.gov Its measurement provides an index of the extent of endogenous nitrosation, which is influenced by dietary intake of precursors and inhibitors. nih.gov

Markers of Effect (DNA Adducts) : The carcinogenicity of many NOCs is linked to their ability to alkylate DNA, forming DNA adducts. nih.govnih.gov After metabolic activation, NOCs form reactive electrophilic species that covalently bind to nucleophilic sites on DNA bases. mdpi.com These adducts, if not repaired, can lead to mutations during DNA replication, initiating the carcinogenic process. nih.gov The detection of specific DNA adducts in tissues or cells serves as a direct marker of genotoxic damage from NOC exposure. who.int

Several types of DNA adducts have been identified as markers for exposure to specific N-nitrosamines:

Methyl Adducts : N-nitrosodimethylamine (NDMA) is metabolized to a methyldiazonium ion, which methylates DNA to form adducts like O⁶-methylguanine (O⁶-Me-Gua) and N7-methylguanine (N7-Me-Gua) . mdpi.com O⁶-Me-Gua is particularly significant due to its miscoding properties. mdpi.comwho.int

Ethyl Adducts : N-nitrosodiethylamine (NDEA) leads to the formation of ethyl DNA adducts, such as O⁴-ethylthymidine (O⁴-Et-Thd) . mdpi.comnih.gov These have been detected in the DNA of human tissues. mdpi.com

Carboxymethyl Adducts : Consumption of red meat has been associated with the formation of O⁶-carboxymethylguanine (O⁶-CM-Gua) in colonic cells, linked to fecal levels of N-nitroso compounds. nih.gov

Marker TypeSpecific MarkerAssociated Parent Compound(s)Biological SampleIndicationReference
ExposureN-nitrosoproline (NPRO)General Nitrosating AgentsUrineOverall endogenous nitrosation potential nih.gov
Effect (DNA Adduct)O⁶-methylguanine (O⁶-Me-Gua)NDMA, NNKTissue DNA, Blood DNAGenotoxic damage from methylating agents mdpi.commdpi.com
Effect (DNA Adduct)N7-methylguanine (N7-Me-Gua)NDMA, NNKTissue DNA, Blood DNAGenotoxic damage from methylating agents mdpi.commdpi.com
Effect (DNA Adduct)O⁴-ethylthymidine (O⁴-Et-Thd)NDEATissue DNA, Leukocyte DNAGenotoxic damage from ethylating agents mdpi.comnih.gov
Effect (DNA Adduct)O⁶-carboxymethylguanine (O⁶-CM-Gua)N-nitrososarcosine (NSAR)Colonic cell DNA, Blood DNAGenotoxic damage associated with red meat consumption nih.gov

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-nitroso compounds from complex mixtures. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

Reversed-Phase Liquid Chromatography (RP-LC) with Advanced Detection

Reversed-Phase Liquid Chromatography (RP-LC) is a powerful technique for the separation of non-volatile or thermally labile N-nitroso compounds. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of N-nitrosoamino acids, a related class of compounds, has been demonstrated using C18 reversed-phase ion-pair HPLC. For general N-nitrosamine analysis, which can inform the methodology for nitrosocarbamates, Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often employed to achieve superior resolution and faster analysis times.

Advanced detection systems coupled with LC, such as mass spectrometry, are indispensable for positive identification and quantification.

Typical RP-LC Parameters for N-Nitroso Compound Analysis

Parameter Description Source
Column Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm)
Mobile Phase Gradient of Water with 0.1% Formic Acid and Methanol (B129727) with 0.1% Formic Acid
Flow Rate 500 µL/min

| Injection Volume | 100 µL | |

Gas Chromatography (GC) for Volatile Derivatives and Degradation Products

Gas Chromatography (GC) is a standard and highly effective technique for analyzing volatile and thermally stable N-nitroso compounds. For less volatile compounds, derivatization may be required to increase their volatility and thermal stability. GC offers high-resolution separation, and when coupled with detectors like a Thermal Energy Analyzer (TEA) or a mass spectrometer (MS), it provides excellent sensitivity and specificity. The analysis of various N-nitrosamines has been successfully demonstrated using GC-MS/MS, achieving low detection limits necessary for trace analysis.

Mass Spectrometry Detection and Quantification

Mass Spectrometry (MS) is the definitive detection method for the structural elucidation and quantification of N-nitroso compounds due to its high sensitivity and specificity. It is commonly used in conjunction with both GC and LC.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity of detection by reducing matrix interference and chemical noise. This technique involves the selection of a specific parent ion, its fragmentation, and the detection of a resulting daughter ion. This process, often operated in Multiple Reaction Monitoring (MRM) mode, provides a high degree of confidence in compound identification and is essential for accurate quantification at trace levels. Both LC-MS/MS and GC-MS/MS methods are widely used for the analysis of a variety of N-nitrosamine impurities in diverse matrices.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This capability is invaluable for identifying unknown N-nitroso compounds and for confirming the identity of target analytes with a high degree of certainty, differentiating them from isobaric interferences. LC-HRMS methods have been successfully developed for the analysis of numerous N-nitrosamine impurities.

Common Mass Spectrometry Techniques for N-Nitroso Compounds

Technique Ionization Mode Key Advantage Source
LC-MS/MS Heated Electrospray (HESI) High selectivity and sensitivity for a range of compounds.
GC-MS/MS Electron Ionization (EI) Robust for volatile compounds, provides structural information.

Specialized Detection Systems for N-Nitroso Compounds (e.g., Thermal Energy Analyzer)

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds. The principle of operation involves the pyrolytic cleavage of the N-NO bond, releasing a nitric oxide (NO) radical. This NO radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide, which emits light upon returning to its ground state. The intensity of this light is directly proportional to the concentration of the N-nitroso compound. The TEA can be interfaced with both GC and HPLC systems and is renowned for its selectivity, as it does not respond to most other nitrogen-containing compounds, thus minimizing false positives.

Sample Preparation and Extraction Protocols for Complex Research Matrices

The effective extraction of "2-Fluoroethyl N-methyl-N-nitrosocarbamate" from complex research matrices, such as biological tissues, plasma, or environmental samples, is a crucial step to ensure accurate and reproducible analytical results. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent that is compatible with the chosen analytical instrument. fda.gov

A general workflow for the preparation and extraction of "this compound" from a complex biological matrix might involve the following steps:

Homogenization: Solid or semi-solid samples, such as tissues, are first homogenized to increase the surface area for efficient extraction. This can be achieved mechanically (e.g., using a blender or bead beater) or ultrasonically.

Extraction: The homogenized sample is then extracted with a suitable organic solvent. The choice of solvent is critical and depends on the polarity of the target analyte. For a moderately polar compound like "this compound," solvents such as dichloromethane, acetonitrile, or ethyl acetate (B1210297) may be effective. edqm.eu The extraction can be performed through various techniques, including:

Liquid-Liquid Extraction (LLE): The sample is partitioned between an aqueous phase and an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. This technique is highly effective for both cleanup and concentration. kirj.eelcms.cz

Cleanup: The initial extract may still contain co-extracted matrix components that can interfere with the analysis. Cleanup steps are employed to remove these interferences. This can be a part of the SPE process or a separate step, such as filtration or passing the extract through a different sorbent.

Concentration and Solvent Exchange: The cleaned extract is often concentrated to increase the analyte concentration. This is typically done by evaporating the solvent under a gentle stream of nitrogen. If the extraction solvent is not compatible with the analytical instrument, a solvent exchange step is performed by reconstituting the dried residue in an appropriate solvent.

The following interactive data table outlines a hypothetical solid-phase extraction protocol for "this compound" from a plasma sample, based on common practices for nitrosamine (B1359907) analysis.

StepProcedureDetails
1. Sample Pre-treatment Plasma DilutionDilute 1 mL of plasma with 1 mL of 2% formic acid in water.
2. SPE Column Conditioning Solvent EquilibrationCondition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
3. Sample Loading Analyte AdsorptionLoad the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
4. Washing Removal of InterferencesWash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
5. Elution Analyte RecoveryElute the "this compound" from the cartridge with 5 mL of methanol.
6. Concentration & Reconstitution Final Sample PreparationEvaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Detailed research findings on the extraction efficiency and method validation would be necessary to establish a definitive protocol. The following table presents hypothetical recovery and precision data for the described SPE protocol, which would be determined during method development and validation.

AnalyteSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
This compound192.54.8
This compound1095.13.2
This compound10098.32.1

Development and Characterization of Analogues and Derivatives for Mechanistic Insights

Synthesis and Chemical Characterization of Structure-Activity Relationship (SAR) Analogues

A common synthetic strategy involves the use of activated carbamates as precursors. For instance, an activated carbamate (B1207046) such as 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate has been effectively used to synthesize a series of water-soluble (2-fluoroethyl)nitrosoureas by reacting it with various amino alcohols. nih.gov This method allows for the introduction of diverse functional groups, enabling a systematic exploration of the chemical space. In a similar approach, 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate served as a precursor for preparing a corresponding urea (B33335), which was subsequently nitrosated. nih.gov

Analogues have also been designed with specific carrier moieties intended to alter the compound's properties, such as solubility or biodistribution. Researchers have synthesized (2-chloroethyl)nitrosocarbamates bearing carrier groups designed to act as prodrugs or to enhance water solubility. nih.gov These modifications are crucial for improving the therapeutic potential of these alkylating agents. The characterization of these newly synthesized analogues relies heavily on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) being essential for confirming their chemical structures. mdpi.com

Analogue/Precursor ClassSynthetic ApproachPurpose of AnalogueKey References
Water-Soluble (2-fluoroethyl)nitrosoureasReaction of 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate with amino alcohols.To improve water solubility and explore SAR. nih.gov
(2-chloroethyl)nitrosocarbamatesSynthesis with various carrier moieties.To create prodrugs or enhance water solubility. nih.gov
Steroid-linked NitrosoureasEsterification of a steroid with an N-(2-hydroxyethyl)-N′-(2-chloroethyl)‐N′‐nitrosourea (B86855).To target specific tissues or cells via steroid receptors. scilit.com

Comparative Studies of Fluoroethyl, Chloroethyl, and Other Halogenated Analogues

The nature of the halogen atom on the 2-haloethyl group is a critical determinant of the compound's mechanism of action, particularly its ability to form DNA cross-links. Comparative studies between fluoroethyl and chloroethyl analogues have revealed significant differences in their chemical reactivity.

The primary mechanism of action for 2-haloethylnitrosoureas involves the alkylation of DNA, which can lead to interstrand cross-links. nih.gov This process is believed to occur in two steps: an initial haloethylation of a nucleophilic site on one DNA strand, followed by a second step where a nucleophilic site on the opposite strand displaces the halide ion, forming an ethyl bridge between the strands. nih.gov

PropertyFluoroethyl AnaloguesChloroethyl AnaloguesKey References
Halogen Leaving Group AbilityLow (F⁻ is a poor leaving group).High (Cl⁻ is a good leaving group). nih.gov
DNA Interstrand Cross-linkingSignificantly lower efficiency.High efficiency. nih.gov
Biological ActivityCan exhibit significant anticancer activity, comparable to chloroethyl analogues in some cases.Generally potent anticancer agents due to efficient DNA cross-linking. nih.gov

Design of Probes for Specific Chemical or Biochemical Pathways

The unique chemical properties of the fluoroethyl group have been harnessed to design molecular probes for imaging and investigating specific biochemical pathways. The stability of the carbon-fluorine bond and the availability of the fluorine-18 (B77423) (¹⁸F) isotope for Positron Emission Tomography (PET) make fluoroethyl-containing molecules valuable research tools.

An example of this application is the development of the fluorescent molecular imaging probe 2-(1-[6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl]ethylidene)malononitrile, also known as FDDNP. nih.gov This molecule, which contains the (2-fluoroethyl)(methyl)amino structural motif, was designed to selectively label prion plaques, which are protein aggregates associated with neurodegenerative diseases like Creutzfeldt-Jakob disease. nih.gov

Furthermore, the radiofluorinated analog, [¹⁸F]FDDNP, has been successfully used as a PET imaging agent to visualize senile plaques and neurofibrillary tangles in the brains of living Alzheimer's disease patients. nih.gov This demonstrates how a structural component from the class of compounds under study—the 2-fluoroethyl group—can be incorporated into a sophisticated molecular probe to enable non-invasive, in vivo diagnosis and research into complex disease pathways. nih.gov

Historical Perspective, Current Trends, and Future Research Directions

Historical Context of N-Nitrosocarbamate and N-Nitroso Compound Research

The scientific journey into the world of N-nitroso compounds (NOCs) began over a century ago, with the first report of their synthesis appearing in 1863. Initially, these compounds were of interest within the realm of organic chemistry, utilized for creating diazoalkanes, which are valuable alkylating agents. A notable example from this early period is N-nitroso-N-methyl-N'-nitroguanidine, a well-known mutagenic agent. Another related compound, the nitrosomethylurea (B1605039) derivative streptozotocin, was isolated from a Streptomyces culture for its antibiotic properties.

The perception of N-nitroso compounds shifted dramatically in the mid-20th century. In 1937, liver damage observed in industrial workers exposed to dimethylnitrosamine (DMN) sparked initial concerns. researchgate.net However, it was the seminal work of John Barnes and Peter Magee in 1956 that firmly established the carcinogenic potential of this class of compounds. wikipedia.org Their research demonstrated that DMN could induce liver tumors in rats, a finding that opened a new and urgent field of toxicological research. Subsequent studies revealed the carcinogenic properties of a wide array of N-nitroso compounds in various animal species.

A significant development in the environmental and food science context came in 1965 with the discovery that N-nitrosodimethylamine (NDMA) in spoiled herring meal was responsible for an outbreak of acute liver toxicity in Norwegian sheep. researchgate.net This event highlighted the potential for N-nitroso compounds to form in nitrite-treated foods, a realization that triggered extensive research into their presence in the human diet, including cured meats, cheese, and beer. researchgate.netnih.gov

N-nitrosocarbamates, as a subclass of the broader N-nitrosamide group, are characterized by a nitroso group attached to the nitrogen of a carbamate (B1207046). wikipedia.orgnih.gov Historically, research has differentiated N-nitrosamides from the more stable N-nitrosamines. researchgate.net While N-nitrosamines typically require metabolic activation to exert their carcinogenic effects, N-nitrosamides are often direct-acting mutagens due to their chemical instability. researchgate.net This distinction has been a pivotal point in understanding their mechanisms of toxicity.

The timeline below provides a summary of key historical milestones in N-nitroso compound research:

YearMilestoneSignificance
1863 First synthesis of an N-nitroso compound reported.Marks the beginning of the chemical history of this class of compounds.
1937 Liver damage in workers exposed to dimethylnitrosamine (DMN) observed. researchgate.netFirst indication of the potential toxicity of N-nitroso compounds in humans.
1956 Barnes and Magee demonstrate the carcinogenicity of DMN in rats. wikipedia.orgEstablishes the carcinogenic potential of N-nitroso compounds, launching a new era of research.
1965 NDMA identified as the cause of liver toxicity in sheep fed nitrite-preserved fishmeal. researchgate.netHighlights the risk of N-nitroso compound formation in the food chain.

Evolution of Research Paradigms and Methodological Advances

Research into N-nitrosocarbamates and other N-nitroso compounds has been profoundly shaped by advancements in analytical and experimental methodologies. The evolution of these techniques has enabled more sensitive detection, a deeper understanding of their mechanisms of action, and more accurate risk assessments.

Early Research Paradigms and Methods: Initial studies on N-nitroso compounds relied on classical chemical and biological methods. Synthesis and characterization were performed using standard organic chemistry techniques of the time. Carcinogenicity studies involved long-term animal bioassays, which, while effective in demonstrating tumorigenicity, were time-consuming and provided limited mechanistic insight.

The Rise of Analytical Chemistry: A significant paradigm shift occurred with the development of sophisticated analytical instruments. The advent of gas chromatography (GC) and later, high-performance liquid chromatography (HPLC), coupled with various detectors, allowed for the separation and quantification of N-nitroso compounds in complex matrices such as food, environmental samples, and biological tissues. nih.gov

Mass Spectrometry Revolution: The coupling of chromatographic techniques with mass spectrometry (MS) has been a watershed moment in N-nitroso compound research. GC-MS and LC-MS have become the gold standards for their detection and confirmation due to their high sensitivity and specificity. aquigenbio.com More recently, high-resolution mass spectrometry (HRMS) has provided even greater accuracy in identifying and quantifying these compounds at trace levels. aquigenbio.com These advancements have been crucial in identifying N-nitroso impurities in pharmaceutical products, a major focus of regulatory agencies in recent years. aquigenbio.com

Mechanistic and Mutagenicity Studies: The focus of research has also evolved from simply identifying carcinogenicity to understanding the underlying molecular mechanisms. The development of short-term mutagenicity assays, such as the Ames test, provided a faster way to screen for the mutagenic potential of N-nitroso compounds. usp.org While the Ames test's sensitivity for all N-nitrosamines has been a topic of discussion, it remains a valuable tool. usp.org Modern research now heavily employs molecular biology techniques to study DNA adduct formation, gene mutations, and alterations in cellular signaling pathways caused by these compounds.

The following table summarizes the evolution of key research methodologies:

EraDominant Research ParadigmKey Methodological AdvancesImpact on the Field
Mid-20th Century Focus on carcinogenicity identification.Long-term animal bioassays.Established the carcinogenic risk of many N-nitroso compounds.
Late 20th Century Emphasis on detection in environmental and food samples.Development of GC, HPLC, and early MS techniques. nih.govEnabled monitoring of human exposure and regulatory actions.
Early 21st Century Mechanistic understanding and trace-level detection.Advancements in LC-MS/MS, HRMS, and molecular biology assays. aquigenbio.comDeeper understanding of toxicity pathways and identification of impurities in pharmaceuticals.

Identification of Unresolved Questions and Emerging Research Frontiers

Despite decades of research, several critical questions regarding N-nitrosocarbamates and the broader class of N-nitroso compounds remain unanswered. These knowledge gaps, coupled with new scientific and technological capabilities, are shaping the emerging frontiers of research in this field.

Unresolved Questions:

Structure-Activity Relationships: While it is known that the chemical structure of an N-nitroso compound dictates its carcinogenicity and potency, a comprehensive understanding of these relationships is still lacking. usp.org For N-nitrosocarbamates specifically, how substituents on both the carbamate and nitroso-nitrogen influence their stability, reactivity, and biological activity is an area ripe for investigation.

Low-Dose Effects and Thresholds: The effects of long-term, low-dose exposure to N-nitroso compounds are not fully understood. Whether there are safe thresholds for these compounds is a subject of ongoing debate, particularly in the context of their presence as contaminants in food and pharmaceuticals. mdpi.com

Complex Mixture Toxicology: Humans are typically exposed to a complex mixture of chemicals, including various N-nitroso compounds. The toxicological interactions (synergistic, antagonistic, or additive) of these mixtures are largely unknown.

Emerging Research Frontiers:

Advanced Analytical Methods: There is a continuing drive to develop more sensitive, rapid, and field-deployable methods for detecting N-nitroso compounds. This includes the development of novel sensors and screening technologies.

Computational Toxicology and Modeling: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, are becoming increasingly powerful tools for predicting the toxicity of N-nitroso compounds and for designing safer alternatives. researchgate.net These approaches can help prioritize compounds for further experimental testing.

'Omics' Technologies: The application of genomics, proteomics, and metabolomics can provide a systems-level understanding of the biological responses to N-nitroso compound exposure. These technologies can help identify novel biomarkers of exposure and effect, as well as new mechanistic insights.

Photochemical Transformations: Recent research has explored the use of visible light to induce transformations of nitroso compounds, opening up new avenues for their synthesis and degradation. researchgate.net This could have implications for both synthetic chemistry and environmental remediation.

Interdisciplinary Research Opportunities in 2-Fluoroethyl N-methyl-N-nitrosocarbamate Chemistry

Medicinal Chemistry and Drug Development: The presence of a fluoroethyl group in many pharmacologically active compounds, including some anticancer agents, suggests a potential area of exploration. Research could focus on the synthesis and biological evaluation of this compound and its analogues as potential therapeutic agents. acs.org The N-nitroso functionality, known for its alkylating properties, has been a cornerstone of certain chemotherapies. wikipedia.org Interdisciplinary collaboration with pharmacologists and toxicologists would be essential to assess both the efficacy and safety of any new compounds.

Toxicology and Environmental Health: Given the known carcinogenicity of many N-nitroso compounds, understanding the potential toxicological profile of this compound is crucial. nih.gov Collaboration between chemists, toxicologists, and environmental scientists could investigate its metabolic pathways, mechanisms of DNA damage, and potential for environmental persistence and bioaccumulation. The fluorine atom could significantly alter its metabolic fate compared to non-fluorinated analogues.

Computational and Theoretical Chemistry: Computational modeling can play a predictive role in understanding the properties of this compound. researchgate.net Theoretical chemists can calculate its molecular properties, predict its reactivity, and model its interactions with biological macromolecules like DNA and enzymes. This in silico work can guide and prioritize experimental studies, saving time and resources.

Materials Science: N-nitroso compounds have been explored for their potential in materials science, for example, in the formation of coordination complexes with metals. aquigenbio.com The unique electronic properties conferred by the fluorine atom in this compound could be leveraged in the design of novel materials, sensors, or catalysts. This would require collaboration between organic chemists and materials scientists.

The following table outlines potential interdisciplinary research opportunities:

Research AreaCollaborating DisciplinesPotential Research Focus
Drug Discovery Medicinal Chemistry, Pharmacology, ToxicologySynthesis and evaluation of this compound analogues as potential anticancer agents.
Risk Assessment Toxicology, Environmental Science, Analytical ChemistryInvestigation of the metabolism, genotoxicity, and environmental fate of this compound.
Predictive Science Computational Chemistry, Molecular BiologyIn silico prediction of toxicity and mechanism of action to guide experimental design.
Advanced Materials Materials Science, Organic ChemistryExploration of the use of this compound in the development of new functional materials.

Q & A

Q. What are the recommended synthetic methodologies for 2-fluoroethyl N-methyl-N-nitrosocarbamate and its derivatives in anticancer research?

The compound is synthesized via activated carbamate intermediates. For example, 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate reacts with amines (e.g., 2-aminoethanol, cyclohexanediol derivatives) to form water-soluble nitrosoureas. A variation employs 2,4,5-trichlorophenyl carbamate to generate urea precursors for hydrophobic analogs. Key steps include nitroso group transfer and purification under controlled conditions to avoid decomposition .

Q. What safety protocols are critical for handling this compound?

Due to its reactive nitroso group, the compound is classified as hazardous. Safety measures include:

  • Use of fume hoods and personal protective equipment (PPE).
  • Storage at 0–6°C in airtight containers to prevent degradation.
  • Immediate consultation with a physician upon exposure, with the safety data sheet (SDS) provided for medical reference .

Q. How is the compound’s stability assessed during experimental workflows?

Stability is monitored via:

  • Low-temperature storage : Prevents thermal decomposition.
  • Spectroscopic validation : Regular NMR (e.g., <sup>1</sup>H, <sup>19</sup>F) and IR analyses to detect degradation byproducts like nitrosamines.
  • Chromatographic purity checks : HPLC or GC-MS to confirm integrity before use .

Q. What regulatory constraints apply to its use in academic research?

The compound lacks an EC number, indicating limited regulatory harmonization. Researchers must comply with institutional biosafety guidelines and GHS hazard classifications (e.g., H301 for acute toxicity). Documentation of risk assessments is mandatory .

Advanced Research Questions

Q. How does the structural reactivity of this compound influence its application in nitrosourea synthesis?

The nitroso group facilitates alkylation of amines, forming cytotoxic nitrosoureas. However, its propensity for decomposition under mild heating or light requires inert atmospheres and low-temperature reactions. Comparative studies show that fluorinated ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in preclinical models .

Q. What evidence supports its anticancer efficacy, and how does it compare to chloroethyl analogs?

In murine B16 melanoma and Lewis lung carcinoma models, derivatives like N-(2-fluoroethyl)-N-nitrosoureas demonstrated tumor growth inhibition comparable to chloroethyl analogs. The dihydroxycyclohexyl derivative (6b) showed superior efficacy, likely due to improved solubility and metabolic stability .

Q. What analytical challenges arise in characterizing decomposition pathways?

Decomposition generates reactive intermediates (e.g., methyl diazonium ions), complicating analysis. Strategies include:

  • Trapping experiments : Using scavengers like ascorbic acid to stabilize intermediates.
  • High-resolution mass spectrometry (HR-MS) : Identifies transient species.
  • Kinetic studies : Monitor degradation rates under varying pH and temperature .

Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

Key SAR insights:

  • Fluorine substitution : Enhances metabolic stability and bioavailability.
  • Carbamate vs. urea linkage : Ureas exhibit higher cytotoxicity but lower stability.
  • Hydroxy groups : Derivatives with dihydroxycyclohexyl moieties (e.g., 6b) show optimal tumor penetration .

Methodological Considerations

  • Synthetic Optimization : Use anhydrous solvents and Schlenk-line techniques to minimize hydrolysis.
  • Biological Assays : Employ murine tumor models with pharmacokinetic profiling to assess bioavailability and toxicity.
  • Data Contradictions : Discrepancies in reported anticancer activity may arise from variations in nitroso group stability or assay conditions; replicate studies under standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.